molecular formula C28H18N4 B14601203 2,2'-Diphenyl-4,4'-biquinazoline CAS No. 60538-88-7

2,2'-Diphenyl-4,4'-biquinazoline

Cat. No.: B14601203
CAS No.: 60538-88-7
M. Wt: 410.5 g/mol
InChI Key: YAGKXHQUHKDEGO-UHFFFAOYSA-N
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Description

2,2’-Diphenyl-4,4’-biquinazoline is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring This specific compound is characterized by the presence of two phenyl groups attached to the quinazoline core, making it a diphenyl derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Diphenyl-4,4’-biquinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzophenone with benzaldehyde under acidic conditions to form the quinazoline ring system. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

For industrial production, the synthesis route may be optimized to increase yield and reduce costs. This often involves the use of more efficient catalysts and reaction conditions. For example, the use of microwave irradiation has been explored to accelerate the reaction and improve the overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2’-Diphenyl-4,4’-biquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolines, quinazoline-2,4-diones, and dihydroquinazoline derivatives .

Mechanism of Action

The mechanism of action of 2,2’-Diphenyl-4,4’-biquinazoline involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and inhibiting replication. It can also bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity. These interactions are mediated by the compound’s planar structure and the presence of electron-donating and electron-withdrawing groups on the quinazoline ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Diphenyl-4,4’-biquinazoline is unique due to its quinazoline core, which imparts distinct electronic properties and reactivity compared to bipyridine and bipyrimidine derivatives. Its ability to form stable complexes with metals and its potential biological activity make it a compound of significant interest in various research fields .

Properties

CAS No.

60538-88-7

Molecular Formula

C28H18N4

Molecular Weight

410.5 g/mol

IUPAC Name

2-phenyl-4-(2-phenylquinazolin-4-yl)quinazoline

InChI

InChI=1S/C28H18N4/c1-3-11-19(12-4-1)27-29-23-17-9-7-15-21(23)25(31-27)26-22-16-8-10-18-24(22)30-28(32-26)20-13-5-2-6-14-20/h1-18H

InChI Key

YAGKXHQUHKDEGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=NC(=NC5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

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